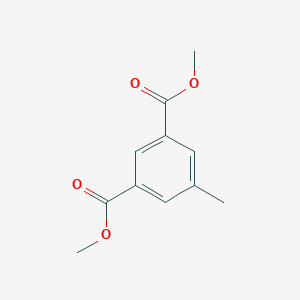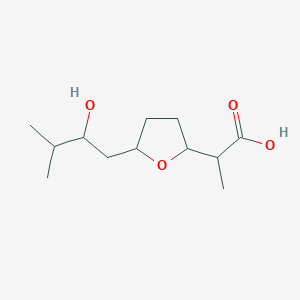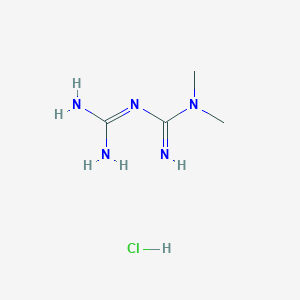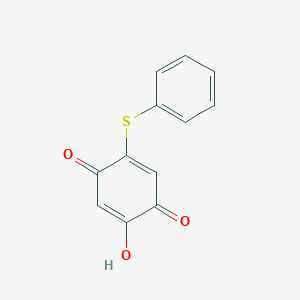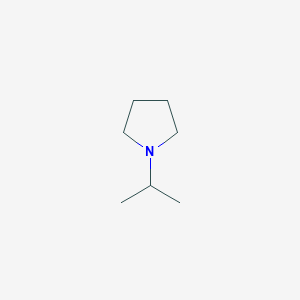
4-Iodophenyltrimethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodophenyltrimethylammonium (4-ITMA) is a quaternary ammonium compound that is widely used in scientific research. This compound is synthesized through a simple and efficient method and has been utilized in various biochemical and physiological studies.
作用機序
The mechanism of action of 4-Iodophenyltrimethylammonium involves the binding of the compound to the potassium channel pore. This binding results in the blockage of the channel, which prevents the flow of potassium ions through the membrane. This, in turn, leads to changes in the electrical activity of the cell and can have significant physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Iodophenyltrimethylammonium are primarily related to its ability to block potassium channels. This can lead to changes in the electrical activity of cells, which can affect various physiological processes. For example, the blockage of potassium channels in the heart can lead to changes in heart rate and rhythm. Additionally, the blockage of potassium channels in neurons can affect neurotransmitter release and synaptic transmission.
実験室実験の利点と制限
One of the primary advantages of using 4-Iodophenyltrimethylammonium in lab experiments is its potency. This compound is a potent blocker of potassium channels and can be used at low concentrations to achieve significant effects. Additionally, the synthesis of 4-Iodophenyltrimethylammonium is straightforward and efficient, which makes it an attractive option for researchers. However, one limitation of using 4-Iodophenyltrimethylammonium is its specificity. This compound primarily targets potassium channels, which limits its use in studies that involve other ion channels.
将来の方向性
There are several future directions for research involving 4-Iodophenyltrimethylammonium. One potential direction is the investigation of the effects of this compound on other ion channels. Additionally, the development of more specific potassium channel blockers could lead to a better understanding of the role of these channels in various physiological processes. Finally, the use of 4-Iodophenyltrimethylammonium in drug discovery could lead to the development of new therapeutics for various diseases.
Conclusion:
In conclusion, 4-Iodophenyltrimethylammonium is a potent potassium channel blocker that has been widely used in scientific research. This compound is synthesized through a simple and efficient method and has been utilized in various biochemical and physiological studies. The mechanism of action of 4-Iodophenyltrimethylammonium involves the binding of the compound to the potassium channel pore, which leads to changes in the electrical activity of cells. While 4-Iodophenyltrimethylammonium has several advantages for lab experiments, its specificity limits its use in studies that involve other ion channels. However, there are several future directions for research involving 4-Iodophenyltrimethylammonium, including the investigation of the effects of this compound on other ion channels and the development of new therapeutics for various diseases.
合成法
The synthesis of 4-Iodophenyltrimethylammonium involves the reaction between 4-iodobenzenesulfonyl chloride and trimethylamine in the presence of a base. This reaction results in the formation of 4-Iodophenyltrimethylammonium, which can be purified through crystallization or column chromatography. The yield of this reaction is typically high, and the purity of the product is excellent.
科学的研究の応用
4-Iodophenyltrimethylammonium has been widely used in scientific research as a tool to study various biological processes. One of the primary applications of 4-Iodophenyltrimethylammonium is in the study of ion channels. This compound is a potent blocker of potassium channels and has been used to investigate the role of these channels in various physiological processes. Additionally, 4-Iodophenyltrimethylammonium has been used to study the effects of potassium channel blockers on the heart and other organs.
特性
CAS番号 |
19095-34-2 |
|---|---|
製品名 |
4-Iodophenyltrimethylammonium |
分子式 |
C9H13I2N |
分子量 |
389.01 g/mol |
IUPAC名 |
(4-iodophenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C9H13IN.HI/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChIキー |
PREDIBNDLXJCTG-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)I.[I-] |
正規SMILES |
C[N+](C)(C)C1=CC=C(C=C1)I.[I-] |
同義語 |
4-iodophenyltrimethylammonium 4-iodophenyltrimethylammonium acetate, 125I-labeled cpd 4-IPTMA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




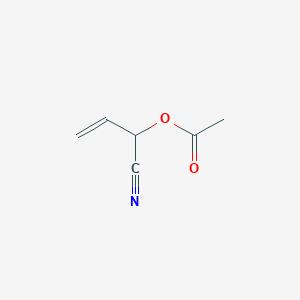
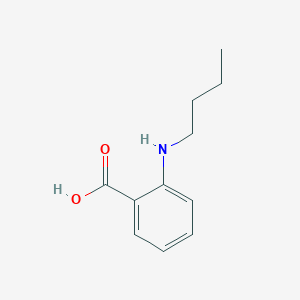
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
